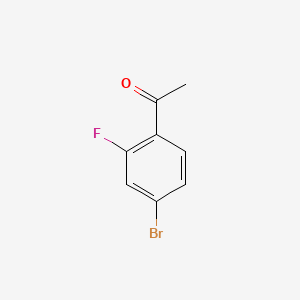
4-Bromo-2-fluoroacetophenone
Cat. No. B1343234
Key on ui cas rn:
625446-22-2
M. Wt: 217.03 g/mol
InChI Key: ASKFCSCYGAFWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08822447B2
Procedure details


Into a 500-mL 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of Mg (6 g, 250.00 mmol, 2.60 equiv) in diethyl ether (50 mL). To the resulting mixture was then added a solution of CH3I (118.4 g, 833.80 mmol, 7.80 equiv) in diethyl ether (75 mL) dropwise with stirring at room temperature. The resulting solution was allowed to react for 1 hr at room temperature. The above methylmagnesium iodide solution (2M) was then added to a solution of 4-bromo-2-fluoro-N-methoxy-N-methylbenzamide (25 g, 95.42 mmol, 1.00 equiv) in tetrahydrofuran (150 mL) dropwise with stirring at −20° C. The resulting solution was stirred for an additional 2 h at room temperature. The resulting mixture was cooled to 0° C. with a water/ice bath. The reaction was then quenched by the addition of NH4Cl/H2O (300 mL). The resulting solution was extracted with ethyl acetate (2×200 ml) and the organic layers combined. The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL). The resulting mixture was dried over NaSO4 and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate:PE (1:20) to yield 1-(4-bromo-2-fluorophenyl)ethanone as colorless oil.
[Compound]
Name
Mg
Quantity
6 g
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[CH3:1]I.C[Mg]I.[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](N(OC)C)=[O:12])=[C:9]([F:19])[CH:8]=1>C(OCC)C.O1CCCC1>[Br:6][C:7]1[CH:18]=[CH:17][C:10]([C:11](=[O:12])[CH3:1])=[C:9]([F:19])[CH:8]=1
|
Inputs


Step One
[Compound]
|
Name
|
Mg
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
118.4 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]I
|
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)N(C)OC)C=C1)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Into a 500-mL 4-necked round-bottom flask purged
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained with an inert atmosphere of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 1 hr at room temperature
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring at −20° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for an additional 2 h at room temperature
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture was cooled to 0° C. with a water/ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched by the addition of NH4Cl/H2O (300 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution was extracted with ethyl acetate (2×200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed with water (1×200 mL) and brine (1×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The resulting mixture was dried over NaSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(C)=O)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
